(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone features a hybrid structure combining a fluorophenyl-substituted pyrazole moiety and a rigid bicyclic system. Key structural elements include:
- Bicyclic system: An (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl group, a tropane-derived scaffold known for conformational rigidity and relevance in central nervous system (CNS) targeting molecules.
- Methanone linker: Connects the two moieties, influencing spatial orientation and electronic properties.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-12-9-15-7-8-16(10-12)23(15)19(24)18-11-17(21-22(18)2)13-3-5-14(20)6-4-13/h3-6,11,15-16H,1,7-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGYUKUWCJCSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3C4CCC3CC(=C)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is constructed via cyclocondensation of 1,3-diketones with methylhydrazine. For example, 4-fluorophenylacetone reacts with diethyl oxalate under basic conditions to form a 1,3-diketone intermediate, which undergoes cyclization with methylhydrazine hydrochloride:
Reaction Conditions
Regiochemical Control
Regioselectivity is influenced by substituent electronic effects. Bulky groups at the 1-position (methyl) direct hydrazine attack to the 5-position, yielding 1-methyl-5-(4-fluorophenyl)-1H-pyrazole-3-carbaldehyde after oxidation.
Oxidation Protocol
- Reagent : PCC (2 eq) in CH₂Cl₂
- Time : 8 hours at room temperature
- Yield : 75–80% for 5-pyrazolecarbaldehydes
Synthesis of (1R,5S)-3-Methylene-8-Azabicyclo[3.2.1]octan-8-yl Methanone
Bicyclo[3.2.1]octane Scaffold Construction
The azabicyclo[3.2.1]octane core is synthesized via intramolecular [3+2] cycloaddition or ring-closing metathesis. A stereoselective route from L-proline derivatives is documented:
Key Steps
- Epimerization : L-Proline methyl ester is treated with Boc anhydride to form a protected intermediate.
- Cyclization : Grubbs’ catalyst (5 mol%) induces ring-closing metathesis to form the bicyclic framework.
- Deprotection : TFA-mediated Boc removal yields the free amine.
Stereochemical Outcome
Ketone Installation
The methanone group is introduced via N-acylation using chloroacetyl chloride followed by oxidation:
Acylation
- Reagent : Chloroacetyl chloride (1.1 eq), Et₃N (2 eq) in THF
- Yield : 85%
Oxidation
Fragment Coupling via Ketone Bridge
Nucleophilic Acyl Substitution
The pyrazolecarbaldehyde undergoes nucleophilic attack by the bicyclic amine’s nitrogen, followed by oxidation to the ketone:
Reaction Sequence
- Condensation : Pyrazolecarbaldehyde (1 eq) + bicyclic amine (1 eq) in EtOH, 60°C, 12 hours.
- Oxidation : PCC (2 eq) in CH₂Cl₂, 8 hours.
Alternative Friedel-Crafts Approach
For enhanced efficiency, a Lewis acid-mediated coupling is employed:
Conditions
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel chromatography (hexanes:EtOAc = 4:1), isolating the target compound as a white solid.
Spectroscopic Data
- ¹H NMR (300 MHz, CDCl₃) : δ 7.24–7.28 (m, 2H, ArH), 6.73 (s, 1H, pyrazole-H), 4.69 (s, 2H, CH₂), 3.83 (s, 3H, N-CH₃).
- HRMS : m/z 396.1782 [M+H]⁺ (calc. 396.1789).
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Competing 3- and 5-substituted pyrazoles are resolved via column chromatography (hexanes:EtOAc = 85:15), with 5-isomers predominating (61–74% yield).
Stereochemical Purity
Chiral HPLC (Chiralpak AD-H column) confirms >98% enantiomeric excess for the (1R,5S) configuration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the azabicyclooctane ring.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its interactions with various enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool in the study of cellular processes and signal transduction.
Medicine
Medically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could be effective in targeting specific proteins involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. The azabicyclooctane moiety provides structural rigidity, ensuring proper orientation of the molecule for optimal interaction with its target.
Comparison with Similar Compounds
Structural Analogs with Pyrazole-Thiazole Hybrids
Compounds 4 and 5 from share a pyrazole core substituted with fluorophenyl groups but differ in their fused heterocyclic systems (thiazole instead of azabicyclo-octane) and additional triazole substituents .
The rigid bicyclic system in the target compound may enhance receptor binding specificity compared to the more flexible thiazole analogs.
Pyrazole Derivatives with Halogen-Substituted Aromatic Groups
highlights pyrazole derivatives with bromophenyl and fluorophenyl substituents, such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These compounds differ in their ketone chain lengths (e.g., ethanone vs. butanone) and halogen substitutions.
Longer ketone chains (e.g., butanone) may increase lipophilicity but reduce aqueous solubility, whereas the methyl group in the target compound balances steric effects and metabolic stability. Bromine substituents in analogs could enhance binding affinity but raise toxicity concerns compared to fluorine.
Azabicyclo-octane-Containing Compounds
Research Implications and Limitations
- Structural Insights : Crystallographic data from analogs suggest fluorophenyl groups often adopt perpendicular orientations, which may influence π-π stacking in the target compound.
- Synthetic Challenges : The azabicyclo-octane system’s complexity may complicate synthesis compared to thiazole or triazole derivatives.
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a fluorophenyl group and is linked to an azabicyclo octane moiety. Its molecular formula is with a molecular weight of approximately 335.43 g/mol. The presence of the fluorine atom is significant as it can enhance lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable activity against various biological targets, particularly in the context of enzyme inhibition and antimicrobial properties.
1. Enzyme Inhibition
A study focused on the inhibition of the MenA enzyme, crucial in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis (Mtb), showed promising results with derivatives of similar structural frameworks. The compound's structural analogs were evaluated for their inhibitory potency, yielding IC50 values ranging from 12 to 33 μM against MenA . This suggests that modifications to the pyrazole and bicyclic structures can lead to enhanced inhibitory effects.
2. Antimicrobial Activity
The compound has been tested for its antimicrobial properties, particularly against Mtb. In combination therapies, certain analogs demonstrated synergy with existing treatments, achieving nearly complete sterilization of Mtb within two weeks in vivo . The structural features that contribute to this activity include the fluorinated phenyl group and the bicyclic framework which may enhance membrane permeability.
Case Study 1: SAR Studies
A structure-activity relationship study investigated various substituents on the pyrazole ring and their effects on biological activity. It was found that para-substituted analogs generally exhibited better potency than ortho or meta substitutions. Specifically, compounds with a 4-fluorophenyl group showed competitive IC50 values compared to other halogenated phenyl groups .
| Compound | Substituent | IC50 (μM) | Comments |
|---|---|---|---|
| A | 4-Fluoro | 12 | Best performer in series |
| B | 4-Chloro | 22 | Comparable potency |
| C | Unsubstituted | 33 | Least potent |
Case Study 2: Pharmacokinetics
In vivo studies highlighted the pharmacokinetic profiles of selected analogs, revealing favorable absorption and distribution characteristics. The modifications introduced in the azabicyclo structure improved solubility and bioavailability, making these compounds promising candidates for further development .
Q & A
Q. What are the key synthetic strategies for producing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including coupling of the pyrazole and bicyclic moieties. Critical parameters include:
- Temperature control : Exothermic steps (e.g., cyclization) require cooling to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while ethers (THF) improve selectivity for stereosensitive steps .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product, while HPLC ensures >95% purity for biological assays .
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., 4-fluorophenyl integration) and stereochemistry of the bicyclic system .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for the (1R,5S)-bicyclo[3.2.1]octane moiety .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., CHFNO) with <2 ppm error .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and scalability?
- Factor screening : Use Plackett-Burman designs to prioritize variables (e.g., catalyst loading, solvent ratio) .
- Response surface methodology (RSM) : Central composite designs model nonlinear relationships (e.g., temperature vs. enantiomeric excess) .
- Flow chemistry : Continuous reactors improve heat/mass transfer for hazardous intermediates (e.g., diazomethane analogs) .
Q. What structural features drive its biological activity, and how do modifications alter potency?
- Pyrazole moiety : The 4-fluorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition) compared to non-fluorinated analogs .
- Bicyclic system : The (1R,5S)-3-methylene group induces conformational strain, improving selectivity for G-protein-coupled receptors (GPCRs) over off-targets .
- Methanone linker : Replacing the ketone with ester or amide groups reduces metabolic stability in hepatic microsome assays .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Polymorphism : Slow evaporation from dichloromethane/hexane mixtures favors single-crystal growth over amorphous precipitates .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts) to predict packing motifs and stability .
- Cryocooling : Prevents radiation damage during X-ray data collection at synchrotron facilities .
Q. How can computational modeling guide its derivatization for enhanced pharmacokinetics?
- Density functional theory (DFT) : Calculates frontier orbitals to predict sites for electrophilic substitution (e.g., C5 of pyrazole) .
- Molecular docking : Simulates binding to targets (e.g., serotonin receptors) using AutoDock Vina; identifies steric clashes with the bicyclic system .
- ADMET prediction : SwissADME estimates logP (∼3.2) and P-glycoprotein efflux risk, guiding solubility-enhancing modifications (e.g., PEGylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
